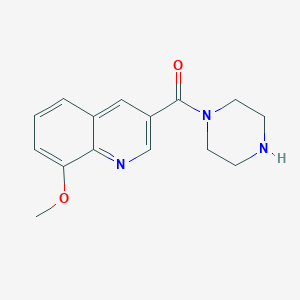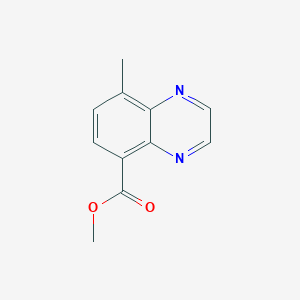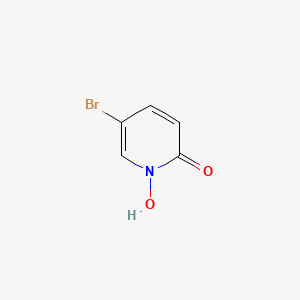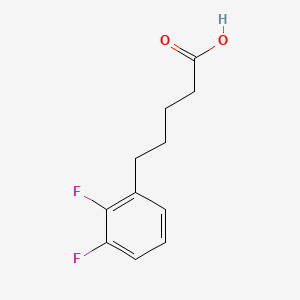
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate is an organic compound with the molecular formula C8H4BrF2IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2,6-difluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of methyl benzoate derivatives. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitutions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Iodination using iodine or iodinating reagents such as iodine monochloride (ICl).
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) for halogen exchange, or organometallic reagents for coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 4-bromo-2,6-difluoro-3-iodobenzoate exerts its effects depends on its interaction with other molecules. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various molecular targets. The pathways involved may include:
Electrophilic Aromatic Substitution: The halogen atoms can activate or deactivate the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new products.
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate can be compared with other halogenated benzoates, such as:
Methyl 3-bromo-4-iodobenzoate: Similar structure but different substitution pattern.
Methyl 4-bromo-3-iodobenzoate: Lacks the fluorine atoms, leading to different reactivity.
Methyl 2,6-difluorobenzoate: Contains only fluorine substitutions, affecting its chemical properties.
Propriétés
Formule moléculaire |
C8H4BrF2IO2 |
|---|---|
Poids moléculaire |
376.92 g/mol |
Nom IUPAC |
methyl 4-bromo-2,6-difluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H4BrF2IO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,1H3 |
Clé InChI |
RDASSQCOCASOTI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1F)Br)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


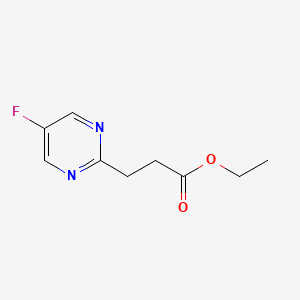
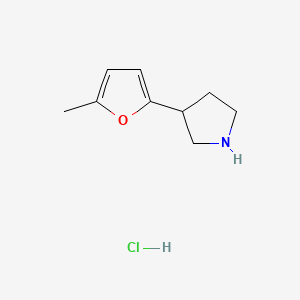



![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)

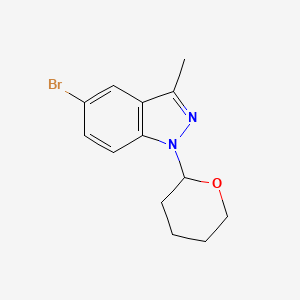
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
